2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide
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Overview
Description
The compound 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide is a combination of two distinct chemical entities. The first part, 2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one , is a derivative of ascorbic acid (vitamin C), known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
- This compound can be synthesized from glucose through a series of oxidation and reduction reactions. The key steps involve the oxidation of glucose to gluconic acid, followed by lactonization and reduction to form ascorbic acid derivatives .
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N-(4-hydroxyphenyl)acetamide
- Paracetamol is typically synthesized from p-aminophenol. The process involves the acetylation of p-aminophenol using acetic anhydride under acidic conditions to yield paracetamol .
Industrial Production Methods
- Industrial production of paracetamol involves the catalytic hydrogenation of nitrobenzene to p-aminophenol, followed by acetylation. This method is preferred due to its cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one: undergoes oxidation to form dehydroascorbic acid.
N-(4-hydroxyphenyl)acetamide: can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
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Reduction
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Substitution
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas.
Acetylating agents: Acetic anhydride.
Major Products
Dehydroascorbic acid: from oxidation of ascorbic acid.
NAPQI: from oxidation of paracetamol.
Scientific Research Applications
Chemistry
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one: is used as a reducing agent and antioxidant in various chemical reactions.
N-(4-hydroxyphenyl)acetamide: is used as a standard for calibrating analytical instruments.
Biology
- Ascorbic acid derivatives are studied for their role in collagen synthesis and immune function .
- Paracetamol is extensively researched for its analgesic and antipyretic properties .
Medicine
- Ascorbic acid is used in the treatment of scurvy and as a dietary supplement .
- Paracetamol is widely used for pain relief and fever reduction .
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid: Similar antioxidant properties but lacks the acetyl group present in the derivative.
Phenacetin: An analgesic similar to paracetamol but with higher toxicity.
Uniqueness
- The combination of antioxidant and analgesic properties makes this compound unique. It offers both the benefits of ascorbic acid and paracetamol, potentially providing enhanced therapeutic effects .
Properties
CAS No. |
77097-85-9 |
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Molecular Formula |
C14H17NO8 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C6H8O6/c1-6(10)9-7-2-4-8(11)5-3-7;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,11H,1H3,(H,9,10);2,5,7-10H,1H2/t;2-,5?/m.0/s1 |
InChI Key |
HELXRYBDWVFIHB-XHRAKXRYSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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